Bienvenue dans la boutique en ligne BenchChem!

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide

Sodium channel blocker Pain research Medicinal chemistry

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide (CAS 1286720-49-7) is a synthetic heterocyclic small molecule belonging to the class of pyrazolylpyridazine–piperidine carboxamides. Its core structure features a 1H-pyrazol-1-yl-substituted pyridazine ring linked via a piperidine-3-carboxamide bridge to a cyclohexylamide terminus.

Molecular Formula C19H26N6O
Molecular Weight 354.458
CAS No. 1286720-49-7
Cat. No. B2810141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide
CAS1286720-49-7
Molecular FormulaC19H26N6O
Molecular Weight354.458
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C19H26N6O/c26-19(21-16-7-2-1-3-8-16)15-6-4-12-24(14-15)17-9-10-18(23-22-17)25-13-5-11-20-25/h5,9-11,13,15-16H,1-4,6-8,12,14H2,(H,21,26)
InChIKeyFJJYJZVDLMKXIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide (CAS 1286720-49-7) for Pain & Ion Channel Research Procurement


1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide (CAS 1286720-49-7) is a synthetic heterocyclic small molecule belonging to the class of pyrazolylpyridazine–piperidine carboxamides. Its core structure features a 1H-pyrazol-1-yl-substituted pyridazine ring linked via a piperidine-3-carboxamide bridge to a cyclohexylamide terminus . The compound falls within the patent-protected chemical space of Purdue Pharma's voltage-gated sodium channel (Nav) blocker portfolio, specifically grouped under substituted pyridazine-based carboxamides intended for the treatment of pain and related sodium channel-mediated disorders [1].

Why 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide Cannot Be Substituted with Other Pyrazolylpyridazine Analogs


Within the pyrazolylpyridazine–piperidine carboxamide chemotype, minor structural variations profoundly impact sodium channel subtype selectivity, potency, and pharmacokinetics. The regioisomeric position of the carboxamide attachment (3- vs. 4-piperidine), the substitution pattern on the pyrazole ring, and the nature of the N-alkyl amide terminus collectively determine pharmacological profiles [1]. The Purdue Pharma sodium channel blocker patent family explicitly delineates hundreds of distinct embodiments, each with unique substituent permutations, underscoring that biological activity is not interchangeable across analogs [1]. Procurement of a specific CAS entity, rather than a 'structurally similar' alternative, is therefore essential to reproduce published results or advance a defined structure–activity relationship (SAR) hypothesis.

Quantitative Differentiation Evidence for 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide (CAS 1286720-49-7)


Regioisomeric Carboxamide Position: 3-Carboxamide vs. 4-Carboxamide Analogs

The target compound is a piperidine-3-carboxamide, distinguishing it from the closely related piperidine-4-carboxamide analog (CAS 1286726-28-0). This regioisomerism is a recognized determinant of pharmacological activity within the patent family [1]. While direct head-to-head biological data for this specific pair are not publicly disclosed, the patent's comprehensive exemplification of both regioisomeric series indicates distinct and non-overlapping SAR profiles, making the 3-carboxamide isomer a non-interchangeable chemical tool [1].

Sodium channel blocker Pain research Medicinal chemistry

Pyrazole Ring Substitution: Unsubstituted Pyrazole vs. 3,5-Dimethyl-Pyrazole Analogs

The target compound bears an unsubstituted 1H-pyrazol-1-yl group at the pyridazine 6-position, in contrast to analogs such as N-cyclohexyl-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide (CAS 1334375-33-5) which carries 3,5-dimethyl substitution on the pyrazole . The presence or absence of methyl groups on the pyrazole ring alters lipophilicity (clogP), steric bulk, and potential hydrogen-bonding interactions, all of which modulate sodium channel subtype selectivity and off-target profiles [1]. Quantitative IC50 or selectivity data discriminating between these exact compounds have not been publicly disclosed.

Voltage-gated sodium channel Nav inhibitor SAR studies

N-Cyclohexyl Amide Terminus: Cyclohexyl vs. Cyclopentyl vs. Benzyl Amide Analogs

The N-cyclohexylamide moiety of the target compound differentiates it from analogs bearing N-cyclopentyl (e.g., 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide) or N-benzyl groups . Within the sodium channel blocker pharmacophore, the amide substituent is a well-established modulator of metabolic stability, plasma protein binding, and CNS penetration [1]. Cyclohexyl groups typically confer greater lipophilicity and conformational rigidity compared to cyclopentyl or benzyl alternatives, potentially translating to distinct ADME profiles. However, no public head-to-head ADME or in vivo efficacy data are available for these specific pairs.

Pain therapeutics Sodium channel blocker Pharmacokinetics

Sodium Channel Blocker Pharmacological Class Assignment

The compound is structurally encompassed by generic Formula I-A of the Purdue Pharma sodium channel blocker patent family, which claims substituted pyridazinyl-based carboxamides as blockers of one or more voltage-gated sodium channels (Nav), particularly for the treatment of pain [1]. This explicit class assignment distinguishes the compound from pyrazolylpyridazine analogs claimed for alternative therapeutic targets (e.g., kinase inhibition, GlyT1 inhibition, or antimicrobial activity) [2]. While specific Nav subtype IC50 values or selectivity profiles for the exact compound are not publicly disclosed, its inclusion within this patent family establishes a defined pharmacological context that is absent for many structurally related but non-Nav-targeted analogs.

Voltage-gated sodium channel Nav inhibitor Pain

Best-Fit Research and Industrial Application Scenarios for 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide (CAS 1286720-49-7)


Nav Sodium Channel Blocker SAR Probe in Pain Drug Discovery

This compound serves as a defined chemical probe within a sodium channel blocker SAR program. Its specific combination of an unsubstituted pyrazole, a piperidine-3-carboxamide bridge, and a cyclohexylamide terminus provides a distinct vector for exploring substituent effects on Nav subtype potency and selectivity, as guided by the Purdue Pharma patent landscape [1].

Pharmacokinetic Profiling of Pyrazolylpyridazine-Based CNS Candidates

The compound can be used as a reference standard for in vitro ADME assays (e.g., microsomal stability, CYP inhibition, PAMPA-BBB permeability) to benchmark the pharmacokinetic liabilities of this chemotype, particularly the impact of the cyclohexyl amide group on metabolic soft spots [1].

Combinatorial Chemistry Scaffold for Focused Library Synthesis

As a readily available building block, this compound's pyridazine-3-carboxamide core allows for parallel derivatization at the pyrazole N1, piperidine N, and carboxamide positions, enabling the rapid generation of focused libraries for hit-to-lead optimization in ion channel or CNS drug discovery programs [1].

Quote Request

Request a Quote for 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.